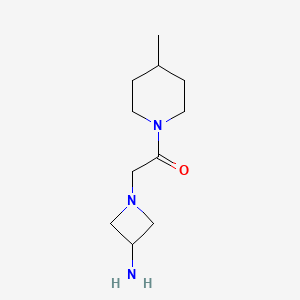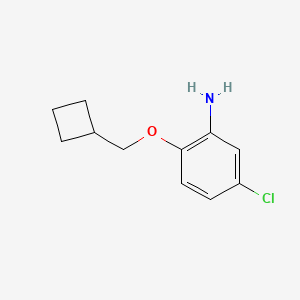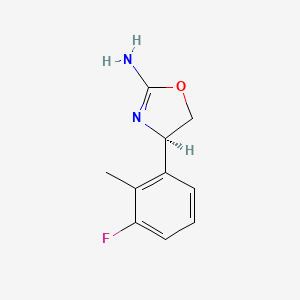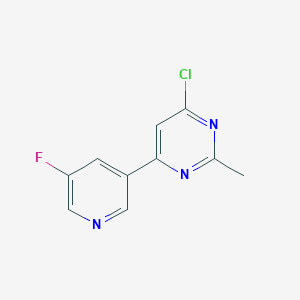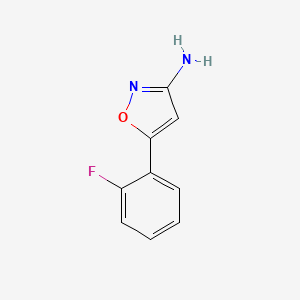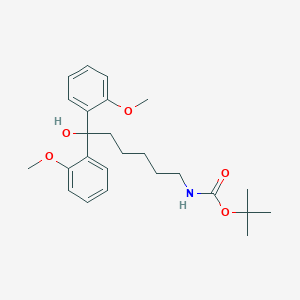![molecular formula C9H12N2O2 B1489913 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1779968-59-0](/img/structure/B1489913.png)
2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrroles can be synthesized using several methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex. The core pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of “2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Pyrrole and its derivatives can undergo a variety of chemical reactions. For instance, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air .Scientific Research Applications
Visible Light-Induced Synthesis
The compound has been used in a visible light-induced diastereoselective synthesis process. This method involves using 2H-azirines and maleimides in the presence of an organic photocatalyst, which is efficient, environmentally friendly, and proceeds with good functional group tolerance .
(4+3) Cycloadditions for Tropane Synthesis
It serves as a diene component in (4+3) cycloadditions, which is a convergent and step-economical assembly method for creating the tropane or nortropane nucleus, crucial in synthesizing 8-azabicyclo[3.2.1]octane frameworks .
Construction of Tricyclic Tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones
The compound is central to approaches for constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with various sized heterocycles, based on the (3+2) cycloaddition reaction of azomethine ylides with maleimides .
Polyfunctional Hexahydropyrrolo Synthesis
A new synthetic approach involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters has been developed to create polyfunctional hexahydropyrrolo [3,4-b]pyrroles using this compound .
Synthesis of Spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole] Derivatives
This compound has been used to synthesize new derivatives of 3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-triones by cycloaddition of azomethine ylides obtained from isatins and various α-amino acids to maleimides .
Photocatalytic Applications
Although not directly mentioned for the specific compound , polypyrrole nanostructures (which share a similar pyrrole structure) have been reported to have photocatalytic applications .
Biological Descriptor Investigation
A series of pyrrolo [3,2-c] pyrroles were synthesized and characterized using various analytical techniques including FT-IR, UV-Vis and NMR spectroscopic studies. The biological descriptors of these compounds were investigated using DFT calculation .
properties
IUPAC Name |
5-cyclopropyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-3-10-4-7(6)9(13)11(8)5-1-2-5/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYHGXTADEPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3CNCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)
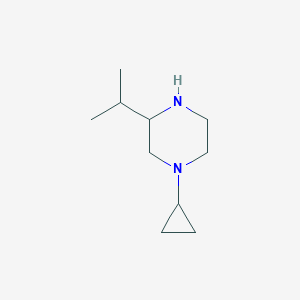
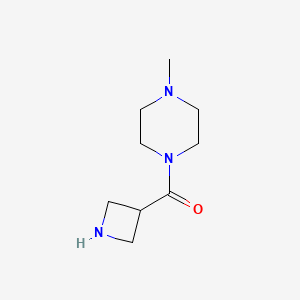
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
